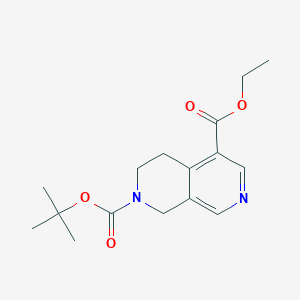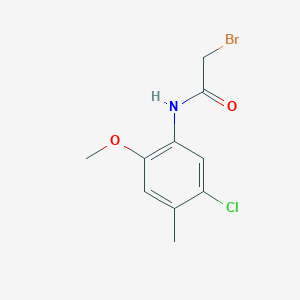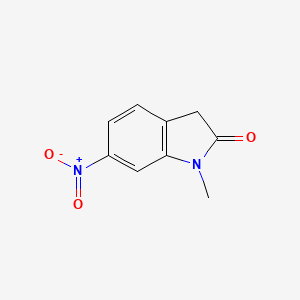
(Biphenyl-3-ylmethyl)zinc bromide, 0.50 M in THF
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis : A study by Iyoda et al. (1990) demonstrated the use of a nickel catalyst prepared in THF for the coupling of aryl halides. This method is efficient for producing biaryls and bipyridines, indicating the potential of (Biphenyl-3-ylmethyl)zinc bromide in similar catalytic processes (Iyoda et al., 1990).
Coordination Polymer Formation : Zhu et al. (2002) synthesized a zinc(II) coordination polymer with blue photoluminescence using a process that may involve compounds similar to (Biphenyl-3-ylmethyl)zinc bromide (Zhu et al., 2002).
Organometallics Preparation : Benischke et al. (2017) described the preparation of polyfunctional arylzinc halides through zinc insertion to aryl iodides and bromides in THF, a process where (Biphenyl-3-ylmethyl)zinc bromide might be applicable (Benischke et al., 2017).
Crystal Structure Analysis : Eswari et al. (2022) conducted a study on zinc(II) complexes involving crystal structure analysis. This research provides insights into the structural aspects of zinc compounds, relevant to the understanding of (Biphenyl-3-ylmethyl)zinc bromide (Eswari et al., 2022).
Synthesis of Functionalized Molecules : Gao and Wu (2007) described a multicomponent one-pot reaction involving zinc for the synthesis of functionalized molecules. This research highlights the potential utility of (Biphenyl-3-ylmethyl)zinc bromide in similar synthetic applications (Gao & Wu, 2007).
Photoluminescent Complex Synthesis : Xie et al. (2016) synthesized a zinc(II) complex with photoluminescent properties, showcasing the potential use of similar zinc-based compounds in photoluminescent materials (Xie et al., 2016).
Propiedades
IUPAC Name |
bromozinc(1+);1-methanidyl-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11.BrH.Zn/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTBBLVNHSUFKY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)C2=CC=CC=C2.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Biphenyl-3-ylmethyl)zinc bromide, 0.50 M in THF | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383664.png)



![3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B1383670.png)


![1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride](/img/structure/B1383675.png)



![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride](/img/structure/B1383683.png)

